Pyrrolo[1,2-b]pyridazine-7-carboxylic acid
Description
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-3-6-2-1-5-9-10(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMJBKRAYBLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378467-76-5 | |
| Record name | pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-b]pyridazine-7-carboxylic acid can be achieved through several methods. One common approach involves the condensation of pyridazine derivatives with pyrrole derivatives. For instance, the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate, followed by condensation with a chalcone, provides a facile route to pyrrolo[1,2-b]pyridazine derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at specific positions on its pyridazine and pyrrole rings. Key examples include:
Halogenation :
-
Bromination at the C-5 position occurs via electrophilic aromatic substitution under mild conditions (e.g., using NBS in DMF at 25°C).
-
Chlorination requires harsher reagents like POCl₃, typically at 80–100°C .
Alkynylation :
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Sonogashira cross-coupling reactions introduce alkyne groups at the C-3 position using Pd(PPh₃)₂Cl₂/CuI catalysts. For example:
Yields range from 40–65% depending on the alkyne substituent .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to its electron-deficient pyridazine ring:
With Dipolarophiles :
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Reacts with dimethyl acetylenedicarboxylate (DMAD) in acetic anhydride to form fused bicyclic adducts. For instance:
This reaction proceeds via a mesoionic intermediate, followed by CO₂ elimination .
With Cyclopropenones :
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Forms 5,6-diphenyl-7-hydroxy derivatives through thermal cycloaddition with diphenylcyclopropenone (70% yield) .
Functional Group Transformations
The carboxylic acid moiety enables classic derivatization:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Ethanol/H₂SO₄, reflux | Ethyl pyrrolopyridazine-7-carboxylate | 85–90% |
| Amidation | SOCl₂ → NH₃/Et₃N | Pyrrolopyridazine-7-carboxamide | 75% |
| Reduction | LiAlH₄, THF, 0°C → 25°C | Alcohol derivative | 60% |
Hydrogenation and Deuteration
-
Catalytic Hydrogenation :
The pyridazine ring undergoes partial saturation using H₂/Pd-C in ethanol, yielding dihydro derivatives. Full hydrogenation requires elevated pressures (5 atm) and temperatures (80°C) . -
Deuteration :
Exchangeable protons (e.g., NH in pyrrole) undergo H/D exchange in D₂O with catalytic acid, confirmed by NMR .
Protonation and Coordination Chemistry
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Protonation : The pyridazine nitrogen preferentially protonates in acidic media (pKa ~3.5), enhancing electrophilicity for subsequent reactions .
-
Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the carboxylic acid and pyridazine N atoms, as shown below:
| Metal Salt | Ligand Sites | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Carboxylate O, N-pyridazine | Octahedral | Catalysis |
| Fe(NO₃)₃ | Carboxylate O | Tetrahedral | Magnetic materials |
Photochemical and Thermal Stability
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ and forming pyrrolo[1,2-b]pyridazine as a primary product.
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UV-Induced Reactions : Exposure to UV light (254 nm) triggers decarboxylation, generating a radical intermediate detectable by EPR .
Key Research Findings
-
Cycloaddition reactions dominate the compound’s reactivity, enabling access to polycyclic architectures.
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The carboxylic acid group serves as a versatile handle for bioconjugation and prodrug design.
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Substituents at C-5 significantly modulate biological activity (e.g., bromination enhances antimicrobial potency) .
Scientific Research Applications
Synthesis of Pyrrolo[1,2-b]pyridazine-7-carboxylic Acid
The synthesis of pyrrolo[1,2-b]pyridazine derivatives typically involves cycloaddition reactions. A notable method is the 3 + 2 cycloaddition reaction , which utilizes mesoionic oxazolo-pyridazinones and activated alkyne dipolarophiles. This method has proven effective for producing a range of pyrrolo[1,2-b]pyridazine derivatives with varying substituents that influence their biological activity .
Table 1: Synthetic Methods for Pyrrolo[1,2-b]pyridazines
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key activities include:
- Antitumor Activity : The compound has shown dose-dependent cytotoxicity against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells. The most potent derivatives were identified as having significant anti-tumor effects comparable to established chemotherapeutic agents like cisplatin and doxorubicin .
- Antibacterial Properties : Research indicates that certain pyrrolo[1,2-b]pyridazine derivatives possess antibacterial activity, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .
- Antiviral Activity : Emerging studies suggest that pyrrolo[1,2-b]pyridazine compounds may inhibit viruses such as Zika and dengue virus, highlighting their potential in antiviral drug development .
Table 2: Biological Activities of Pyrrolo[1,2-b]pyridazine Derivatives
Case Studies and Research Findings
Numerous studies have investigated the pharmacological potential of pyrrolo[1,2-b]pyridazines:
- Cytotoxic Evaluation : A study assessed the cytotoxic effects of new pyrrolo[1,2-b]pyridazines on human cancer cell lines using the MTS assay. Results indicated significant anti-tumor activity for several compounds, particularly those with specific substituents at positions 5 and 7 on the pyrrolo ring .
- Antioxidant Properties : Some derivatives were found to inhibit lipid peroxidation in vitro, suggesting their potential as antioxidants in conditions associated with oxidative stress .
Mechanism of Action
The mechanism of action of pyrrolo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[1,2-b]pyridazine Derivatives
- Pyrrolo[1,2-b]pyridazine-6-carboxylic Acid: The positional isomer with the carboxylic acid at position 6 (vs. 7) exhibits distinct electronic properties due to altered conjugation patterns.
- 4-Ethoxy-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid: Substituents at position 3 (ethoxy group) and the carboxylic acid at position 3 (vs.
Pyrrolo[2,1-a]phthalazine Derivatives
- Replacing the pyridazine ring with a bulkier phthalazine moiety (as in pyrrolo[2,1-a]phthalazine-3-carboxylic acid) reduces antiproliferative activity, likely due to steric hindrance in the tubulin binding pocket . Molecular docking studies show that pyrrolo[1,2-b]pyridazine derivatives adopt more favorable conformations for hydrophobic interactions (e.g., with bLeu248) compared to phthalazine analogs .
Imidazo[1,2-b]pyridazine Derivatives
- 8-Isopropyl-2-methyl-imidazo[1,2-b]pyridazine-7-carboxylic Acid : The imidazole ring (vs. pyrrole) increases aromaticity and electron density, altering binding kinetics. However, its higher molecular weight (219.24 g/mol) and bulky substituents may reduce solubility, impacting bioavailability .
- 7-Chloroimidazo[1,2-b]pyridazine : Chlorine substitution enhances electrophilicity but lacks the carboxylic acid group critical for hydrogen bonding in tubulin inhibition .
Pyrrolo[2,3-c]pyridine Derivatives
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid : The fused pyridine ring (vs. pyridazine) modifies electron distribution. Substitutions at position 5 (e.g., chloro, methoxy) influence cytotoxicity, with 5-methoxy derivatives showing higher yields (80%) but unquantified activity .
Key Findings :
- Substituent Position : Methyl or phenyl groups at position 2 of pyrrolo[1,2-b]pyridazine enhance activity by stabilizing hydrophobic interactions .
- Heterocycle Size : Smaller pyridazine rings outperform bulkier phthalazine analogs in tubulin binding .
- Electron-Withdrawing Groups : Chloro or bromo substituents (e.g., in pyrrolo[2,3-c]pyridine derivatives) may improve target affinity but require further validation .
Physicochemical Properties
Insights :
- Carboxylic acid groups improve aqueous solubility, critical for bioavailability.
- Bulky substituents (e.g., isopropyl) increase logP, reducing solubility but enhancing membrane permeability .
Biological Activity
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis and Characterization
The synthesis of pyrrolo[1,2-b]pyridazine derivatives typically involves cycloaddition reactions. Recent studies have developed novel synthetic routes that enhance yield and purity. For example, a new method described the use of BOC-protected 1-aminopyrrole derivatives reacting with α,β-unsaturated ketones to form pyrrolo[1,2-b]pyridazine derivatives efficiently .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolo[1,2-b]pyridazine showed dose-dependent cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells . The most potent compounds exhibited IC50 values lower than 200 µM.
- PARP Inhibition : A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), with some compounds showing selective activity against PARP-1 over PARP-2. Notably, compound 15b demonstrated robust antiproliferative activity in BRCA-deficient cancer cell lines with CC50 values of 340 nM and 106 nM respectively .
- Antioxidant Properties : Some derivatives have shown promising results in inhibiting lipid peroxidation in vitro, suggesting potential as antioxidants in pathological processes involving free radicals .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of several pyrrolo[1,2-b]pyridazine derivatives on human cancer cell lines using the MTS assay. The results indicated that compounds such as 5a , 2c , and 5f exhibited the highest anti-tumor activity against colon cancer cells. Comparative analysis with standard chemotherapeutics like cisplatin and doxorubicin highlighted the potential of these compounds as alternative therapeutic agents .
Case Study 2: PARP Inhibition
In another investigation focused on PARP inhibitors, a series of new derivatives were synthesized and screened for their antiproliferative effects. Compound 15b was particularly notable for its selective inhibition of PARP-1 with a substantial reduction in cell proliferation observed in BRCA-deficient cell lines. This suggests its potential application in targeted cancer therapies, especially for patients with BRCA mutations .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Cytotoxic effects on cancer cell lines | IC50 values < 200 µM for several derivatives |
| PARP Inhibition | Selective inhibition of PARP enzymes | Compound 15b showed CC50s of 340 nM (V-C8) |
| Antioxidant Properties | Inhibition of lipid peroxidation | Strong antioxidant potential demonstrated |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for Pyrrolo[1,2-b]pyridazine-7-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer :
- Core Synthesis : Palladium-catalyzed direct arylation of pyrrolo[1,2-a]pyrazine derivatives (e.g., with aryl bromides) is a foundational approach for constructing fused bicyclic scaffolds. Base-mediated N-alkylation of pyrrole-2-carboxaldehyde followed by dehydrative cyclization with ammonium acetate is a viable precursor step .
- Yield Optimization : Use of Lewis acids (e.g., FeCl₃, p-toluenesulfonic acid) enhances cyclization efficiency. For example, formaldehyde-mediated methylene-bis adduct formation (98% yield) under acidic conditions (trifluoroacetic acid) is reported for related pyrrolo[1,2-b]pyridazine derivatives .
Q. How can spectroscopic techniques (NMR, UV-vis, MS) be applied to characterize this compound?
- Methodological Answer :
- NMR : Analyze proton environments at C-7 (carboxylic acid group) and adjacent fused-ring positions. Substituent-induced chemical shifts (e.g., ethoxy groups) are critical for structural confirmation .
- UV-vis/Emissive Properties : Pyrrolo[1,2-b]pyridazine derivatives typically exhibit strong absorption in the UV-vis range (250–400 nm) due to π→π* transitions. Fluorescence quenching in polar solvents can indicate charge-transfer interactions .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀N₂O₃: m/z 206.198) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer :
- Storage : Store as a lyophilized powder at –20°C (stable for 12 months) or in DMSO at –80°C (stable for 6 months). Avoid prolonged exposure to light due to potential photodegradation of the fused aromatic system .
- pH Sensitivity : The carboxylic acid group at C-7 may undergo pH-dependent tautomerization or degradation; maintain neutral to slightly acidic buffers (pH 5–7) during in vitro assays .
Advanced Research Questions
Q. How do reaction mechanisms differ between palladium-catalyzed vs. Lewis acid-mediated synthesis of pyrrolo[1,2-b]pyridazine derivatives?
- Methodological Answer :
- Palladium-Catalyzed Pathways : Involve oxidative addition of aryl halides to Pd(0), followed by C–H activation at the pyrrolo[1,2-b]pyridazine core. Ligand choice (e.g., PPh₃) influences regioselectivity at C-3 vs. C-7 positions .
- Lewis Acid-Mediated Cyclization : NbCl₅ or FeCl₃ facilitates electrophilic aromatic substitution (EAS) by polarizing carbonyl groups, driving intramolecular cyclization. For example, ferric triflate accelerates dehydrative steps in pyrrolo[1,2-a]imidazole synthesis .
Q. What computational strategies (e.g., DFT, QM/MM) are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- DFT Modeling : Optimize geometry using B3LYP/6-31G(d) to evaluate HOMO-LUMO gaps and aromaticity. Continuum solvation models (e.g., PCM) simulate solvent effects on charge distribution .
- Excited-State Dynamics : TD-DFT calculations predict absorption/emission spectra. Symmetry-breaking in the excited state (e.g., due to electron-withdrawing carboxylic groups) can reduce fluorescence quantum yields .
Q. How can substituent engineering (e.g., ethoxy, aryl groups) modulate the optoelectronic or pharmacological activity of this compound?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Ethoxy substituents at C-4 enhance electron density, improving charge transport in organic semiconductors. For example, 4-ethoxy derivatives show red-shifted absorption vs. unsubstituted analogs .
- Pharmacological Tuning : Aryl groups at C-6 (e.g., dichlorophenyl) improve binding to kinase targets (e.g., ALK2 inhibition in BLU-782 analogs). Docking studies with homology models (e.g., using AutoDock Vina) validate steric and electronic complementarity .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[1,2-b]pyridazine derivatives?
- Methodological Answer :
- Batch Purity Analysis : Use HPLC-UV/HRMS to detect impurities (e.g., methylene-bis adducts) that may skew bioassay results .
- Cell Line-Specific Factors : Test cytotoxicity across multiple lines (e.g., HEK293 vs. HepG2) to account for metabolic differences. For kinase inhibitors, validate target engagement via Western blotting (e.g., p-Smad1/5/8 levels for ALK2 inhibitors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
